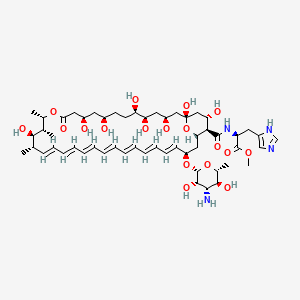
Antibiotic A21 (Technical Grade)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiotic A21 (Technical Grade) is a compound known for its potent antimicrobial properties. It is a derivative of Amphotericin B, a well-known antifungal agent. The compound has a molecular formula of C54H82N4O18 and a molecular weight of 1075.24 . It is primarily used in research settings for its ability to inhibit the growth of various microbial organisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibiotic A21 (Technical Grade) involves the modification of Amphotericin B. The process typically includes the esterification of L-Histidine with Methyl Ester, followed by amide formation with Amphotericin B . The reaction conditions require precise control of temperature and pH to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of Antibiotic A21 (Technical Grade) is generally carried out through fermentation processes. The core antibiotic structure is produced by microbial fermentation, followed by chemical modification to achieve the desired technical grade . This method ensures high yield and consistency in the quality of the compound.
化学反应分析
Types of Reactions
Antibiotic A21 (Technical Grade) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its antimicrobial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to maintain the integrity of the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of Antibiotic A21 (Technical Grade) with altered antimicrobial properties. These derivatives are often studied for their enhanced efficacy and reduced toxicity.
科学研究应用
Antibiotic A21 (Technical Grade) has a wide range of applications in scientific research:
Chemistry: It is used as a reference material for studying the chemical properties and reactions of antifungal agents.
Biology: The compound is employed in microbiological studies to understand its effects on different microbial species.
Medicine: Research on Antibiotic A21 (Technical Grade) focuses on its potential therapeutic applications, particularly in treating fungal infections.
Industry: It is used in the development of new antimicrobial agents and formulations for various industrial applications
作用机制
The mechanism of action of Antibiotic A21 (Technical Grade) involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to cell lysis and death . The compound targets specific pathways involved in cell membrane synthesis, making it highly effective against fungal pathogens.
相似化合物的比较
Similar Compounds
Amphotericin B: The parent compound of Antibiotic A21, known for its broad-spectrum antifungal activity.
Nystatin: Another polyene antifungal agent with a similar mechanism of action.
Natamycin: A polyene antifungal used primarily in food preservation.
Uniqueness
Antibiotic A21 (Technical Grade) is unique due to its modified structure, which enhances its stability and reduces toxicity compared to its parent compound, Amphotericin B . This makes it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C54H82N4O18 |
|---|---|
分子量 |
1075.2 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C54H82N4O18/c1-31-18-16-14-12-10-8-6-7-9-11-13-15-17-19-39(75-53-50(68)47(55)49(67)34(4)74-53)26-44-46(51(69)58-40(52(70)72-5)22-35-29-56-30-57-35)43(64)28-54(71,76-44)27-38(61)24-42(63)41(62)21-20-36(59)23-37(60)25-45(65)73-33(3)32(2)48(31)66/h6-19,29-34,36-44,46-50,53,59-64,66-68,71H,20-28,55H2,1-5H3,(H,56,57)(H,58,69)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t31-,32-,33-,34+,36+,37+,38-,39-,40-,41+,42+,43-,44-,46+,47-,48+,49+,50-,53-,54+/m0/s1 |
InChI 键 |
HYLVVIVHCVMQGE-BOTNPQSTSA-N |
手性 SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)OC)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |
规范 SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)NC(CC3=CN=CN3)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















